molecular formula C15H23N3O B7508406 3-(1-Benzylpiperidin-4-yl)-1,1-dimethylurea

3-(1-Benzylpiperidin-4-yl)-1,1-dimethylurea

Cat. No.: B7508406
M. Wt: 261.36 g/mol
InChI Key: DWYVWFMMLZNAEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Benzylpiperidin-4-yl)-1,1-dimethylurea (BDU) is a compound that has gained significant attention due to its potential use in scientific research. This compound belongs to the class of piperidine derivatives and has been found to have various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 3-(1-Benzylpiperidin-4-yl)-1,1-dimethylurea is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABAA receptor, which is a major inhibitory neurotransmitter in the brain. This compound has also been found to increase the release of dopamine in the brain, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of GABA and dopamine in the brain, which may contribute to its anticonvulsant and anxiolytic effects. This compound has also been found to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(1-Benzylpiperidin-4-yl)-1,1-dimethylurea in lab experiments is its ability to cross the blood-brain barrier, which makes it a useful tool for studying the effects of drugs on the central nervous system. However, one limitation is that this compound has a short half-life, which may make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of 3-(1-Benzylpiperidin-4-yl)-1,1-dimethylurea. One area of research is the development of this compound analogs with improved pharmacokinetic properties. Another area of research is the study of this compound in animal models of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Finally, the potential use of this compound as a therapeutic agent for these disorders should be explored further.
Conclusion:
In conclusion, this compound is a compound with potential applications in scientific research. Its ability to cross the blood-brain barrier and its anticonvulsant, anxiolytic, and antidepressant effects make it a useful tool for studying the effects of drugs on the central nervous system. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

3-(1-Benzylpiperidin-4-yl)-1,1-dimethylurea can be synthesized through a multi-step process starting with the reaction of 4-piperidone with benzyl chloride to form N-benzylpiperidin-4-one. This intermediate is then reacted with dimethylamine to form N-benzyl-4-(dimethylamino) piperidine, which is further reacted with phosgene and methylamine to form this compound.

Scientific Research Applications

3-(1-Benzylpiperidin-4-yl)-1,1-dimethylurea has been found to have potential applications in scientific research. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. This compound has also been found to have potential as a treatment for Parkinson's disease due to its ability to increase dopamine levels in the brain.

Properties

IUPAC Name

3-(1-benzylpiperidin-4-yl)-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-17(2)15(19)16-14-8-10-18(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYVWFMMLZNAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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